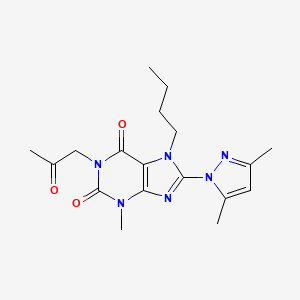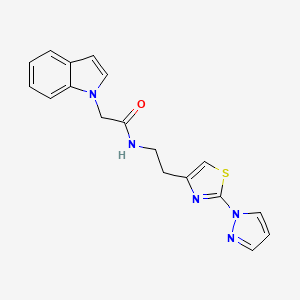
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide, commonly known as PT, is a small molecule inhibitor that has been widely used in scientific research. PT has shown promising results in various fields, including cancer research, neurological disorders, and infectious diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide involves the condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole, followed by the reaction of the resulting intermediate with 1H-pyrazole-1-carboxamidine. The final product is obtained by the addition of acetic anhydride and triethylamine.
Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(2-bromoethyl)thiazole, 1H-pyrazole-1-carboxamidine, acetic anhydride, triethylamine
Reaction
Step 1: Condensation of 2-(1H-indol-1-yl)acetic acid with 2-(2-bromoethyl)thiazole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-(1H-indol-1-yl)acetyl)thiazole., Step 2: Reaction of the intermediate with 1H-pyrazole-1-carboxamidine in the presence of a base such as sodium hydride to form the desired product N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide., Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product.
作用机制
PT acts as an inhibitor of the enzyme protein kinase B (AKT), which is involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. By inhibiting AKT, PT prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
生化和生理效应
PT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. PT has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Furthermore, PT has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using PT in lab experiments is its specificity towards AKT, which allows for precise targeting of the pathway involved in various cellular processes. However, PT has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Furthermore, PT has poor solubility in water, which makes it difficult to administer in vivo.
未来方向
PT has shown promising results in various fields, and further research is needed to explore its potential therapeutic applications. One of the future directions for PT is to develop more stable analogs that can be administered in vivo. Furthermore, the use of PT in combination with other therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic efficacy. Additionally, the development of PT-based imaging agents can aid in the diagnosis and monitoring of cancer and other diseases.
科学研究应用
PT has been extensively used in scientific research due to its potential therapeutic properties. PT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PT has also been found to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Furthermore, PT has been shown to have antiviral properties and has been tested against various viruses, including the Zika virus and the Ebola virus.
属性
IUPAC Name |
2-indol-1-yl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(12-22-11-7-14-4-1-2-5-16(14)22)19-9-6-15-13-25-18(21-15)23-10-3-8-20-23/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAJBUKXTYWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


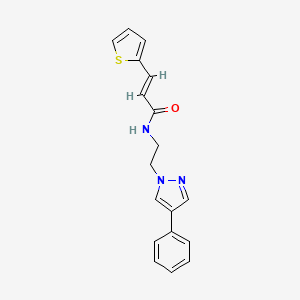
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
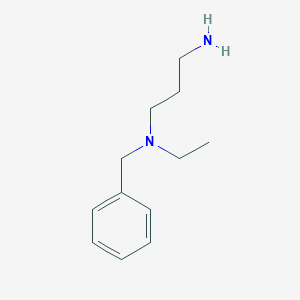
![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
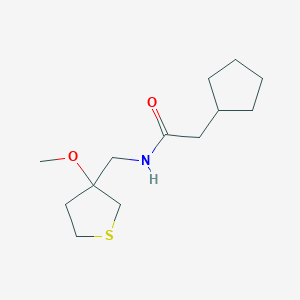
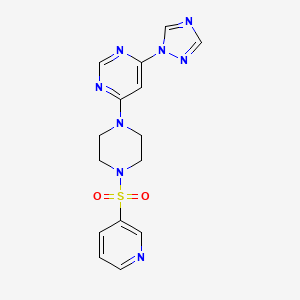
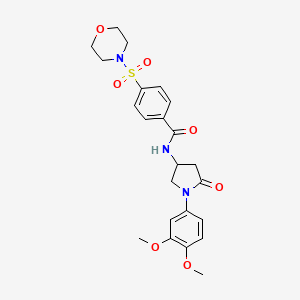
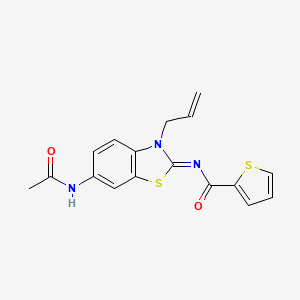
![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)
